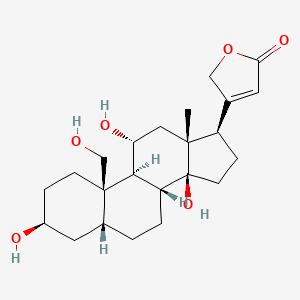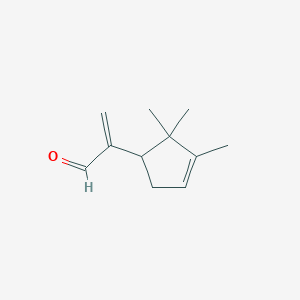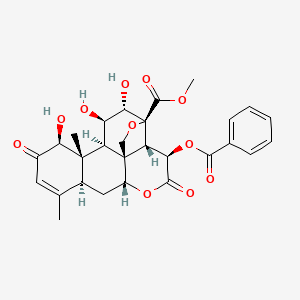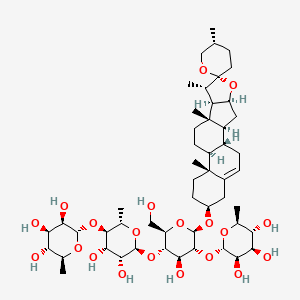
Fluorescent Red Mega 480
Descripción general
Descripción
Fluorescent Red Mega 480 is a fluorescent dye specifically designed for multicolor techniques. It is characterized by an extremely large Stoke’s shift between excitation and emission maxima, making it highly suitable for excitation by argon lasers or other short wavelength light sources . This dye can be excited using the same light source or filter settings as for fluorescein and other widely used dyes .
Aplicaciones Científicas De Investigación
Fluorescent Red Mega 480 has a wide range of scientific research applications, including:
Fluorescent Microscopy: It aids in detecting and quantifying cellular and molecular processes.
Flow Cytometry: Enables size, shape, and fluorescence measurements of cells.
DNA Sequencing: Utilized in DNA sequencing techniques due to its large Stoke’s shift.
Fluorescence In Situ Hybridization (FISH) Microscopy: Used for detecting specific DNA sequences in chromosomes.
Cell Sorting and Cell Culture: Applied in cell sorting and cell culture experiments.
Análisis Bioquímico
Biochemical Properties
Fluorescent Red Mega 480 plays a significant role in biochemical reactions, particularly in fluorescence-based assays. It interacts with various biomolecules, including proteins and nucleic acids, through covalent and non-covalent interactions. The dye’s small size and ability to convert excitation light directly into emission without using a FRET mechanism make it ideal for applications such as DNA sequencing and FISH microscopy . This compound can be conjugated to proteins and other biomolecules containing primary amino groups, allowing for specific labeling and detection in complex biological samples .
Cellular Effects
This compound influences various cellular processes by enabling the visualization of cellular structures and dynamics. It is used to label different cellular components, such as membranes, cytoskeleton, and organelles, allowing researchers to study cell signaling pathways, gene expression, and cellular metabolism . The dye’s ability to be excited by the same light source as fluorescein and other widely used dyes makes it versatile for multicolor imaging experiments .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The dye’s NHS ester form allows for covalent coupling to proteins and other biomolecules containing primary amino groups . This covalent attachment ensures stable labeling and minimizes the risk of dye dissociation during experiments. Additionally, the dye’s large stoke’s shift between excitation and emission maxima enhances its sensitivity and reduces background fluorescence .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The dye is generally stable when stored at recommended conditions (2-8°C) and protected from light . Prolonged exposure to light or suboptimal storage conditions can lead to degradation and reduced fluorescence intensity. Long-term studies have shown that the dye maintains its fluorescence properties over extended periods, making it suitable for both short-term and long-term experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the dye provides clear and specific labeling of target biomolecules without causing significant toxicity . At high doses, there may be threshold effects, including potential toxicity and adverse effects on cellular function. It is essential to optimize the dosage to achieve the desired labeling while minimizing any potential negative impacts .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to fluorescence-based detection and imaging. The dye interacts with enzymes and cofactors that facilitate its incorporation into biological samples . These interactions can affect metabolic flux and metabolite levels, providing valuable insights into cellular metabolism and biochemical processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence the dye’s localization and accumulation in different cellular compartments. The dye’s small size and ability to bind to primary amino groups allow for efficient transport and distribution, ensuring accurate labeling of target biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The dye is often directed to specific compartments or organelles through targeting signals or post-translational modifications . This precise localization enables researchers to study the dynamics and interactions of biomolecules within distinct cellular regions, providing valuable insights into cellular function and organization .
Métodos De Preparación
The synthetic routes and reaction conditions for Fluorescent Red Mega 480 involve the use of various organic synthesis techniques. The compound is typically prepared through a series of reactions that introduce the necessary functional groups to achieve the desired fluorescence properties. Industrial production methods focus on optimizing yield and purity, often involving high-performance liquid chromatography (HPLC) to ensure the product meets the required specifications .
Análisis De Reacciones Químicas
Fluorescent Red Mega 480 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its fluorescence properties.
Reduction: Reduction reactions can also alter the fluorescence characteristics of the dye.
Substitution: The dye can undergo substitution reactions where functional groups are replaced with others, potentially modifying its fluorescence behavior.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Mecanismo De Acción
Fluorescent Red Mega 480 operates through the process of fluorescence. It absorbs light at a specific wavelength and subsequently emits light at a different wavelength. This direct conversion of excitation light into emission without using a Förster Resonance Energy Transfer (FRET) mechanism allows for its diverse applications in scientific research . The molecular targets and pathways involved include various cellular components that interact with the dye, facilitating its use in detecting and quantifying biological processes .
Comparación Con Compuestos Similares
Fluorescent Red Mega 480 is unique due to its extremely large Stoke’s shift and suitability for excitation by argon lasers. Similar compounds include:
Fluorescein: Another widely used fluorescent dye with different excitation and emission properties.
Rhodamine: A fluorescent dye with distinct spectral characteristics compared to this compound.
Cy3 and Cy5: Fluorescent dyes used in various biological applications, each with unique excitation and emission wavelengths.
This compound stands out due to its ability to be excited using the same light source or filter settings as for fluorescein and other widely used dyes, making it highly versatile for multicolor techniques .
Propiedades
IUPAC Name |
1-(5-carboxypentyl)-6-[(E)-2-[7-(diethylamino)-2-oxochromen-3-yl]ethenyl]pyridin-1-ium-3-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O7S/c1-3-27(4-2)22-12-9-19-16-20(26(31)35-24(19)17-22)10-11-21-13-14-23(36(32,33)34)18-28(21)15-7-5-6-8-25(29)30/h9-14,16-18H,3-8,15H2,1-2H3,(H-,29,30,32,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKHECGJHWMWTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C=CC3=[N+](C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)/C=C/C3=[N+](C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583667 | |
| Record name | 1-(5-Carboxypentyl)-6-{(E)-2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl}pyridin-1-ium-3-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
540528-00-5 | |
| Record name | 1-(5-Carboxypentyl)-6-{(E)-2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl}pyridin-1-ium-3-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key spectroscopic properties of Red Mega 480 in solution?
A1: While the provided research abstract does not specify the exact molecular formula, weight, or complete spectroscopic data for Red Mega 480, it highlights that the study investigates the compound's fluorescence properties in various solutions. [] This suggests the research likely explored aspects like absorption and emission spectra, fluorescence quantum yields, and fluorescence lifetimes of Red Mega 480 in different solvents. This information is crucial for understanding its potential applications, especially as a laser dye.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-S-[(1Z)-N-(sulfonatooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1257606.png)





![Pyrazolo[1,5-c]quinazoline](/img/structure/B1257617.png)
![1-S-[(1Z)-3-methyl-N-(sulfooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1257619.png)




